molecular formula C14H19N3 B14909152 n-((1h-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine

n-((1h-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine

Cat. No.: B14909152
M. Wt: 229.32 g/mol
InChI Key: AMWZSDZISQPFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine typically involves the reaction of a pyrazole derivative with a suitable amine. One common method involves the reaction of 1H-pyrazole-3-carbaldehyde with 2-methyl-2-phenylpropan-1-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-methyl-2-phenyl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H19N3/c1-14(2,12-6-4-3-5-7-12)11-15-10-13-8-9-16-17-13/h3-9,15H,10-11H2,1-2H3,(H,16,17)

InChI Key

AMWZSDZISQPFKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=NN1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.